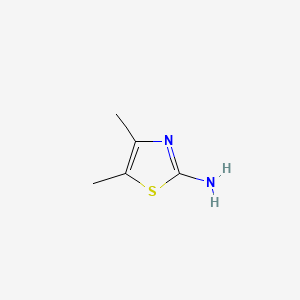

4,5-Dimethyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-3-4(2)8-5(6)7-3/h1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXLBDNVSIHRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275725 | |

| Record name | 4,5-Dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2289-75-0 | |

| Record name | 4,5-Dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-dimethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1,3-thiazol-2-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted thiazole core is a prevalent scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4,5-Dimethyl-1,3-thiazol-2-amine. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its key chemical data. Furthermore, this guide illustrates the role of the 2-aminothiazole moiety as a versatile scaffold in the development of therapeutic agents.

Core Chemical Properties

4,5-Dimethyl-1,3-thiazol-2-amine, also known as 2-amino-4,5-dimethylthiazole, is a solid at room temperature. Its hydrochloride salt is also commonly used in laboratory settings.

Table 1: Chemical and Physical Properties of 4,5-Dimethyl-1,3-thiazol-2-amine

| Property | Value | Reference(s) |

| IUPAC Name | 4,5-dimethyl-1,3-thiazol-2-amine | [1] |

| CAS Number | 2289-75-0 | [2] |

| Molecular Formula | C₅H₈N₂S | [2] |

| Molecular Weight | 128.20 g/mol | [2] |

| Melting Point | 66-69 °C | [2] |

| Boiling Point | 256.1 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| XLogP3 | 1.4 | [2] |

| Topological Polar Surface Area | 67.2 Ų | [2] |

Table 2: Properties of 4,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 71574-33-9 | [1] |

| Molecular Formula | C₅H₉ClN₂S | [1] |

| Molecular Weight | 164.66 g/mol | [1] |

Synthesis and Characterization

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.[5]

Experimental Protocol: Hantzsch Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine

This protocol describes the synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine from 3-chloro-2-butanone and thiourea.

Materials:

-

3-chloro-2-butanone

-

Thiourea

-

Ethanol (absolute)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2-butanone (1.0 equivalent) in absolute ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[6]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,5-Dimethyl-1,3-thiazol-2-amine.

Characterization Protocols

The structure and purity of the synthesized 4,5-Dimethyl-1,3-thiazol-2-amine can be confirmed by various spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: A solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. The expected proton signals for 4,5-Dimethyl-1,3-thiazol-2-amine would include two singlets for the two methyl groups and a broad singlet for the amine protons.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is recorded to identify the carbon skeleton of the molecule. The expected signals would correspond to the two methyl carbons and the three carbons of the thiazole ring.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. Key expected vibrational frequencies include:

-

N-H stretching of the primary amine (two bands in the region of 3400-3250 cm⁻¹)

-

C=N stretching of the thiazole ring (around 1640 cm⁻¹)

-

C-S stretching (around 660 cm⁻¹)[7]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Soft ionization techniques like Electrospray Ionization (ESI) are preferred to obtain the protonated molecular ion [M+H]⁺.[8] For 4,5-Dimethyl-1,3-thiazol-2-amine, the expected m/z value for the protonated molecular ion would be approximately 129.05.

Role in Drug Discovery and Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] 4,5-Dimethyl-1,3-thiazol-2-amine serves as a versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications.[10][11]

The diagram above illustrates the logical workflow where 4,5-Dimethyl-1,3-thiazol-2-amine acts as a core scaffold. Through various chemical modifications, a diverse library of derivatives can be synthesized. These derivatives are then subjected to biological screening to identify lead compounds, which can be further optimized for drug development.

This workflow diagram visually outlines the key steps in the synthesis and characterization of the target compound, from the starting materials to the final analytical confirmation.

Conclusion

4,5-Dimethyl-1,3-thiazol-2-amine is a readily accessible and highly versatile chemical entity. Its straightforward synthesis via the Hantzsch reaction and the broad spectrum of biological activities associated with its derivatives make it a compound of significant interest to researchers in the fields of organic synthesis and drug discovery. The information and protocols provided in this guide serve as a valuable resource for the synthesis, characterization, and further exploration of this important heterocyclic compound.

References

- 1. 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4,5-Dimethyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,5-Dimethyl-1,3-thiazol-2-amine (CAS No: 2289-75-0), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document consolidates key data, outlines experimental methodologies for property determination, and visualizes the primary synthetic pathway.

Core Physical and Chemical Properties

4,5-Dimethyl-1,3-thiazol-2-amine is a solid, amine-functionalized thiazole derivative. The following table summarizes its key physical and computational properties, providing a quantitative snapshot for easy reference and comparison. Data for the commonly used hydrochloride salt is also included.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₅H₈N₂S | C₅H₈N₂S · HCl | [1][2] |

| Molecular Weight | 128.19 - 128.20 g/mol | 164.66 g/mol | [1][2][3] |

| Melting Point | 66-69 °C | 273-274 °C (decomposes) | [1][3][4] |

| Boiling Point | 256.1 °C at 760 mmHg (Predicted) | Not Applicable | [1] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | Not Available | [1] |

| Flash Point | 108.7 ± 18.7 °C (Predicted) | Not Applicable | [1] |

| XLogP3 | 1.4 | Not Available | [1] |

| Topological Polar Surface Area (TPSA) | 67.2 Ų | 67.2 Ų | [1][5] |

| Hydrogen Bond Donor Count | 1 | 2 | [1][5] |

| Hydrogen Bond Acceptor Count | 3 | 3 | [1][5] |

| Appearance | Yellow oil / solid | White to off-white powder | [1][4] |

Experimental Protocols

Accurate determination of physical properties is critical for compound characterization, purity assessment, and predicting behavior in various experimental settings. The following sections detail standard methodologies for measuring key physical properties cited in this guide.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property for assessing the purity of a solid compound. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.

Methodology:

-

Sample Preparation: A small quantity of the dry, finely powdered 4,5-Dimethyl-1,3-thiazol-2-amine is packed into a thin-walled capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂. For accurate results, it is advisable to perform an initial rapid determination to find an approximate melting point, followed by at least two careful determinations with a slower heating rate.

Spectroscopic Characterization

Structural confirmation and purity are typically assessed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Samples are dissolved in a deuterated solvent (e.g., CDCl₃) with an internal standard like tetramethylsilane (TMS).[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum can be obtained from a sample prepared as a KBr pellet or a thin film.[7] For thiazole derivatives, characteristic bands for C=N and C-S stretching are observed.[8]

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns. Electron Ionization (EI) is a common method used for this purpose.[7][9]

Synthetic Pathway: Hantzsch Thistle Synthesis

4,5-Dimethyl-1,3-thiazol-2-amine is commonly synthesized via the Hantzsch thiazole synthesis, a classic and efficient method for creating thiazole rings. The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, 3-chloro-2-butanone serves as the α-haloketone and thiourea acts as the thioamide.

The diagram below illustrates the generalized mechanism of the Hantzsch thiazole synthesis.

The following diagram outlines a typical experimental workflow for this synthesis, from the initial reaction setup to the final characterization of the product.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-氨基-4,5-二甲基噻唑 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4,5-dimethyl-1,3-thiazol-2-amine, a key intermediate in pharmaceutical research and development. The document details the widely employed Hantzsch thiazole synthesis, offering in-depth experimental protocols, quantitative data, and visual representations of the reaction mechanism and workflow.

Introduction

4,5-Dimethyl-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. A reliable and efficient synthesis of this compound is therefore crucial for the advancement of research in this area. The most common and effective method for its preparation is the Hantzsch thiazole synthesis.

The Hantzsch Thiazole Synthesis Pathway

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[1] In the case of 4,5-dimethyl-1,3-thiazol-2-amine, the synthesis proceeds via the reaction of 3-chloro-2-butanone with thiourea.

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocols

Two detailed experimental protocols for the synthesis of 4,5-dimethyl-1,3-thiazol-2-amine are provided below. These protocols offer slight variations in reaction conditions and work-up procedures.

Protocol 1: Synthesis in Ethanol

This protocol is a widely cited method for the synthesis of 2-amino-4,5-dimethylthiazole.

Materials:

-

3-Chloro-2-butanone

-

Thiourea

-

Ethanol

-

Saturated sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 ml round-bottom flask, dissolve 3.5 g (47 mmol) of thiourea in 30 ml of ethanol by heating at reflux with stirring.

-

Once the thiourea is dissolved, add 5.0 g (47 mmol) of 3-chloro-2-butanone to the solution.

-

Continue to heat the reaction mixture at reflux overnight.

-

After the reaction is complete, concentrate the mixture to remove the ethanol, which will yield a crude yellow solid.

-

Dissolve the crude solid in 30 ml of dichloromethane and wash it with a saturated sodium carbonate solution.

-

Collect the organic layer, dry it over anhydrous sodium sulfate, and then concentrate it to obtain a yellow oil which solidifies upon standing.[2]

Protocol 2: Alternative Work-up

This protocol follows a similar reaction setup but employs a different work-up and purification procedure.

Materials:

-

3-Chloro-2-butanone

-

Thiourea

-

Ethanol

-

5% Sodium bicarbonate solution

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 3-chloro-2-butanone in absolute ethanol.

-

Add 1.1 to 1.5 equivalents of thiourea to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing cold deionized water, which should cause a precipitate to form.

-

Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a generous amount of deionized water to remove any inorganic salts.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.[3]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 4,5-dimethyl-1,3-thiazol-2-amine.

| Parameter | Value | Reference |

| Reactant Quantities (Protocol 1) | ||

| 3-Chloro-2-butanone | 5.0 g (47 mmol) | [2] |

| Thiourea | 3.5 g (47 mmol) | [2] |

| Ethanol | 30 ml | [2] |

| Product Yield (Protocol 1) | ||

| 2-Amino-4,5-dimethylthiazole | 3.8 g (63.3%) | [2] |

| Physicochemical Properties | ||

| Molecular Formula | C₅H₈N₂S | [2] |

| Molecular Weight | 128.20 g/mol | [2] |

| Melting Point | 66-69 °C | [2] |

| Boiling Point | 256.1 °C at 760 mmHg | [2] |

Experimental Workflow and Logic

The synthesis follows a logical and well-established reaction mechanism. The workflow is straightforward, making it an accessible synthesis for many research laboratories.

References

An In-Depth Technical Guide to 4,5-Dimethyl-1,3-thiazol-2-amine

This document provides a comprehensive technical overview of 4,5-Dimethyl-1,3-thiazol-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. The guide covers its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity and Structure

4,5-Dimethyl-1,3-thiazol-2-amine is a substituted aminothiazole. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4,5-dimethyl-1,3-thiazol-2-amine .[1] It is also commonly known by synonyms such as 2-Amino-4,5-dimethylthiazole.[1]

The chemical structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The ring is substituted with an amino group at position 2 and methyl groups at positions 4 and 5.

Chemical Structure:

Physicochemical Properties

The key physicochemical data for 4,5-Dimethyl-1,3-thiazol-2-amine are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 4,5-dimethyl-1,3-thiazol-2-amine | [1] |

| CAS Number | 2289-75-0 | [2][3][4] |

| Molecular Formula | C5H8N2S | [2][4] |

| Molecular Weight | 128.20 g/mol | [2][4] |

| Appearance | Yellow oil which may mix with solid | [2] |

| Melting Point | 66-69 °C | [2] |

| Boiling Point | 256.1 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 108.7 ± 18.7 °C | [2] |

| Topological Polar Surface Area | 67.2 Ų | [2] |

Experimental Synthesis Protocol

The synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine can be achieved through a two-step process, beginning with the chlorination of butanone followed by cyclization with thiourea. This method is a variation of the Hantzsch thiazole synthesis.[5]

Step 1: Synthesis of 3-Chloro-2-butanone [2]

-

Equip a 250 ml three-necked flask with a stirrer, a condenser, and a constant pressure funnel.

-

Add 43.27 g (0.6 mol) of butanone, 30.42 g (0.3 mol) of 36% hydrochloric acid, and 8.1 g (0.06 mol) of copper chloride to the flask.

-

While maintaining a temperature of 35°C, slowly add 49.23 g (0.39 mol) of 30% hydrogen peroxide dropwise over 15 minutes.

-

After the addition is complete, heat the reaction mixture to 78°C and reflux for 5 hours.

-

Cool the reaction mixture to room temperature and separate the organic phase.

-

Wash the organic phase twice with a saturated sodium carbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Distill the product to collect the fraction at 137-140°C, yielding 3-chloro-2-butanone.

Step 2: Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine [2]

-

In a 100 ml round-bottom flask, add 30 ml of ethanol and 3.5 g (47 mmol) of thiourea.

-

Heat the mixture at reflux with stirring until the thiourea is completely dissolved.

-

Add 5.0 g (47 mmol) of the 3-chloro-2-butanone synthesized in Step 1.

-

Continue to reflux the mixture overnight.

-

Concentrate the reaction mixture to remove the ethanol, which yields a crude yellow solid.

-

Dissolve the crude product in 30 ml of dichloromethane and wash with a saturated sodium carbonate solution.

-

Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the final product, 4,5-Dimethyl-1,3-thiazol-2-amine.

Synthesis Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine.

Caption: Synthesis workflow for 4,5-Dimethyl-1,3-thiazol-2-amine.

Biological Context and Potential Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active agents.[6][7] Derivatives of 2-aminothiazole have demonstrated a wide range of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[7][8] While specific signaling pathways for 4,5-Dimethyl-1,3-thiazol-2-amine are not extensively detailed in the provided literature, its structural class suggests potential for investigation in these areas. Researchers in drug development may consider this compound as a building block or lead compound for developing new therapeutic agents targeting a variety of diseases.[9]

References

- 1. 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4,5-DIMETHYL-1,3-THIAZOL-2-AMINE | 2289-75-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 4,5-Dimethyl-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4,5-Dimethyl-1,3-thiazol-2-amine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 4,5-Dimethyl-1,3-thiazol-2-amine hydrochloride is summarized in the tables below. It is important to note that this data is for the hydrochloride salt, and the chemical shifts, particularly for the protons and carbons near the amine group and the thiazole nitrogen, may differ slightly for the free base due to the absence of the protonating acidic proton.

Table 1: 1H NMR Spectroscopic Data for 4,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.17 | s | 3H | C4-CH3 or C5-CH3 |

| 2.17 | s | 3H | C5-CH3 or C4-CH3 |

| 7.17 | br s | 2H | -NH2 |

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data for 4,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| 15.7 | C4-CH3 or C5-CH3 |

| 111.1 | C5 |

| 153.4 | C4 |

| 169.2 | C2 |

Solvent: DMSO-d6

Table 3: IR Spectroscopic Data for 2-Amino-4-methylthiazole

While specific IR data for 4,5-Dimethyl-1,3-thiazol-2-amine was not available in the searched literature, the data for the closely related compound 2-Amino-4-methylthiazole provides characteristic absorption bands that are expected to be similar.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400-3500 | Strong | N-H stretch (asymmetric and symmetric) |

| ~1620 | Medium | C=N stretch (thiazole ring) |

| ~1504 | Medium | C=C stretch (thiazole ring) |

Table 4: Mass Spectrometry Data for 4,5-Dimethyl-1,3-thiazol-2-amine

The mass spectrum is predicted to show a molecular ion peak corresponding to the compound's molecular weight.

| m/z | Proposed Fragment |

| 128 | [M]+ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. 1H NMR Spectroscopy

-

Sample Preparation: A sample of 5-25 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.[1] The solution should be homogeneous and free of any particulate matter.

-

Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Referencing: The chemical shifts are referenced to the residual solvent peak.

-

1.2. 13C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample of 50-100 mg of the compound dissolved in approximately 0.7 mL of a deuterated solvent is typically required due to the lower natural abundance of the 13C isotope.[1]

-

Instrument Parameters:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of 0-200 ppm is typically used for organic molecules.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often used to ensure quantitative data for all carbon environments.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

-

Decoupling: Broadband proton decoupling is applied to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[2]

-

Instrument Parameters:

-

Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: Typically 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16 to 32 scans are averaged to obtain the final spectrum.

-

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample. Pressure is applied to ensure good contact between the solid sample and the ATR crystal.[3]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS) or via a direct insertion probe. The sample must be volatile enough to be vaporized in the high vacuum of the mass spectrometer.[4]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+). The excess energy from the electron impact often leads to fragmentation of the molecular ion into smaller, characteristic fragment ions.[4]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small organic molecule like 4,5-Dimethyl-1,3-thiazol-2-amine.

Caption: Workflow for Spectroscopic Characterization.

References

Unraveling the Molecular Mechanisms of 4,5-Dimethyl-1,3-thiazol-2-amine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for 4,5-Dimethyl-1,3-thiazol-2-amine. While direct experimental data on this specific molecule is limited, this document synthesizes findings from structurally related 2-aminothiazole derivatives to propose plausible biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a foundation for future investigation into the therapeutic potential of this compound. The content includes hypothesized mechanisms of action, detailed experimental protocols for relevant assays, and a summary of quantitative data from analogous compounds.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. Derivatives of 2-aminothiazole have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties. 4,5-Dimethyl-1,3-thiazol-2-amine, a simple derivative of this class, holds potential for biological activity. Due to the absence of dedicated studies on its specific mechanism of action, this guide extrapolates from the known activities of structurally similar 2-aminothiazole compounds to illuminate its potential molecular targets and cellular effects.

Hypothesized Mechanisms of Action

Based on the established biological activities of various 2-aminothiazole derivatives, we hypothesize that 4,5-Dimethyl-1,3-thiazol-2-amine may exert its effects through one or more of the following mechanisms:

-

Inhibition of Protein Kinases: Numerous 2-aminothiazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling.

-

Modulation of Cholinesterase Activity: Certain 2-aminothiazole compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.

-

Disruption of Microtubule Dynamics: A significant number of 2-aminothiazole-based molecules act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

The following sections will delve into the specifics of each of these potential mechanisms.

Protein Kinase Inhibition

The 2-aminothiazole moiety serves as a versatile scaffold for the design of kinase inhibitors. Notably, derivatives have shown inhibitory activity against the Src family of kinases and protein kinase CK2.

2.1.1. Src Family Kinase Inhibition

The 2-aminothiazole structure was the foundational template for the development of potent pan-Src family kinase inhibitors like Dasatinib.[1][2] These inhibitors are typically ATP-competitive, binding to the ATP pocket of the kinase.[3] The aminothiazole core forms key hydrogen bond interactions within the hinge region of the kinase domain. While 4,5-Dimethyl-1,3-thiazol-2-amine is a simpler molecule, its core structure suggests a potential, albeit likely weaker, interaction with the ATP-binding site of Src family kinases.

2.1.2. Protein Kinase CK2 Inhibition

Recent studies have identified 2-aminothiazole derivatives as selective allosteric modulators of protein kinase CK2.[4][5] Unlike ATP-competitive inhibitors, these compounds bind to a novel allosteric pocket at the interface between the αC helix and the glycine-rich loop, stabilizing an inactive conformation of the kinase.[5] This non-ATP-competitive mechanism offers a potential for high selectivity.

Cholinesterase Inhibition

Several studies have reported the synthesis and evaluation of 2-aminothiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7] The mechanism often involves binding to the catalytic active site and/or the peripheral anionic site of the enzyme. The inhibition can be of a mixed type.[6] Given the structural similarities, 4,5-Dimethyl-1,3-thiazol-2-amine could potentially exhibit inhibitory activity against these enzymes.

Tubulin Polymerization Inhibition

A significant body of research has focused on 2-aminothiazole derivatives as inhibitors of tubulin polymerization.[8][9][10] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. The simple structure of 4,5-Dimethyl-1,3-thiazol-2-amine makes it a potential, though likely less potent, candidate for interaction with the tubulin protein.

Quantitative Data from Structurally Related Compounds

The following tables summarize the inhibitory activities of various 2-aminothiazole derivatives against the hypothesized targets. This data, while not specific to 4,5-Dimethyl-1,3-thiazol-2-amine, provides a reference for the potential potency of this class of compounds.

Table 1: Inhibitory Activity of 2-Aminothiazole Derivatives against Protein Kinases

| Compound Class | Target Kinase | IC50 / Ki (µM) | Reference |

| Aryl 2-aminothiazoles | CK2α | IC50: 3.4 - 27.7 | [5] |

| N-phenyl-2-aminothiazole | Lck | IC50: 5 - 6.6 | [3] |

| Thiazole Derivatives | CK2 | IC50: 0.4 - 1.9 | [11] |

Table 2: Inhibitory Activity of 2-Aminothiazole Derivatives against Cholinesterases

| Compound Class | Target Enzyme | IC50 / Ki (µM) | Reference |

| 2-aminothiazole propenamides | AChE | IC50: 0.5 | [6] |

| 2-aminothiazole propanamides | BChE | IC50: 0.9 | [6] |

| 2-amino-4-arylthiazoles | AChE | Ki: 0.129 | [7] |

| 2-amino-4-arylthiazoles | BChE | Ki: 0.083 | [7] |

| Thiazole-based derivatives | AChE | IC50: 0.103 - 0.109 | [12] |

Table 3: Inhibitory Activity of 2-Aminothiazole Derivatives on Tubulin Polymerization

| Compound Class | IC50 (µM) | Reference |

| 2-anilino-4-amino-5-aroylthiazoles | 0.72 | [8] |

| Thiazole-based chalcones | 7.78 | [10] |

| 2,4-disubstituted thiazoles | 2.00 - 2.95 | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized mechanisms of action of 4,5-Dimethyl-1,3-thiazol-2-amine.

Protein Kinase CK2 Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against protein kinase CK2.

Materials:

-

Recombinant human protein kinase CK2α

-

CK2 specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-32P]ATP

-

Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM ATP)

-

Stop Solution (75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

-

4,5-Dimethyl-1,3-thiazol-2-amine (test compound) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compound in the Kinase Assay Buffer.

-

In a reaction tube, combine the Kinase Assay Buffer, CK2 enzyme, and the peptide substrate.

-

Add the test compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with the Stop Solution to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to measure the inhibition of AChE.[13][14][15]

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

4,5-Dimethyl-1,3-thiazol-2-amine (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the phosphate buffer.

-

In the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the test compound or solvent (vehicle control) to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[16][17][18]

Materials:

-

Lyophilized, high-purity tubulin protein (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Fluorescent reporter dye that binds to polymerized tubulin

-

4,5-Dimethyl-1,3-thiazol-2-amine (test compound) dissolved in DMSO

-

Positive controls: Paclitaxel (promoter) and Nocodazole or Colchicine (inhibitor)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin protein, General Tubulin Buffer, GTP, and the fluorescent reporter dye.

-

Prepare serial dilutions of the test compound and controls.

-

Add the test compound or controls to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity over time (e.g., every minute for 60-90 minutes) at the appropriate excitation and emission wavelengths for the reporter dye.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.

Conclusion

While the precise mechanism of action for 4,5-Dimethyl-1,3-thiazol-2-amine remains to be elucidated through direct experimental investigation, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for hypothesizing its potential biological activities. The most probable mechanisms include the inhibition of protein kinases (such as Src family kinases or CK2), modulation of cholinesterase activity, and disruption of tubulin polymerization. This technical guide offers a comprehensive overview of these potential pathways, supported by data from analogous compounds and detailed experimental protocols to facilitate further research. The exploration of these potential mechanisms will be crucial in determining the therapeutic promise of 4,5-Dimethyl-1,3-thiazol-2-amine and guiding the design of future derivatives with enhanced potency and selectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. bio-protocol.org [bio-protocol.org]

Screening for the Biological Activity of 4,5-Dimethyl-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] As a member of this class, 4,5-Dimethyl-1,3-thiazol-2-amine holds significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the potential biological activities of 4,5-Dimethyl-1,3-thiazol-2-amine based on the known activities of its structural analogs. It details experimental protocols for screening these activities and presents quantitative data from relevant studies to inform early-stage drug discovery efforts. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and screening strategies.

Potential Biological Activities and Screening Strategies

The 2-aminothiazole core is associated with a diverse range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory activities.[1][2][3][5][6][7][8] The following sections outline the key potential activities for 4,5-Dimethyl-1,3-thiazol-2-amine and provide detailed protocols for their investigation.

Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition

Background: Certain N-aryl-1,3-thiazol-2-amine derivatives have demonstrated potent anti-inflammatory activity through the direct inhibition of 5-lipoxygenase (5-LOX).[5] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in conditions such as asthma and rheumatoid arthritis.[5] Screening for 5-LOX inhibition is a critical first step in evaluating the anti-inflammatory potential of 4,5-Dimethyl-1,3-thiazol-2-amine.

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory effect of a test compound on 5-LOX activity.

-

Materials:

-

Human recombinant 5-lipoxygenase (5-LOX)

-

Linoleic acid (substrate)

-

Test compound (4,5-Dimethyl-1,3-thiazol-2-amine)

-

Zileuton (positive control)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the 5-LOX enzyme.

-

Incubate the mixture at room temperature for 10 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate, linoleic acid.

-

Measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, at regular intervals for 15 minutes.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the compound that inhibits 5-LOX activity by 50%, by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Quantitative Data: 5-LOX Inhibitory Activity of N-aryl-4-aryl-1,3-thiazol-2-amine Derivatives

| Compound | R1 | R2 | IC50 (µM)[5] |

| 1 | 4-Chlorophenyl | 3,5-Dimethylphenyl | 0.5 |

| 2 | 4-Methoxyphenyl | 3,5-Dimethylphenyl | 1.2 |

| 3 | 4-Fluorophenyl | 3,5-Dimethylphenyl | 1.5 |

| 4 | Phenyl | 3,5-Dimethylphenyl | 2.0 |

Signaling Pathway: 5-Lipoxygenase Pathway

Caption: Inhibition of the 5-Lipoxygenase pathway by the test compound.

Anticancer Activity

Background: Thiazole derivatives have shown promise as anticancer agents, with some exhibiting cytotoxic effects against various cancer cell lines.[1][3][7][9] The proposed mechanisms of action are diverse and can include the inhibition of kinases involved in cancer cell proliferation and survival. A primary screening approach involves evaluating the cytotoxic effects of 4,5-Dimethyl-1,3-thiazol-2-amine against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

Test compound (4,5-Dimethyl-1,3-thiazol-2-amine)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

-

Quantitative Data: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative A | MCF-7 | 5.2 | Fictional Data |

| Thiazole Derivative B | A549 | 8.1 | Fictional Data |

| Thiazole Derivative C | HeLa | 3.7 | Fictional Data |

Experimental Workflow: Anticancer Activity Screening

Caption: A general workflow for screening the anticancer activity of a test compound.

Kinase Inhibition

Background: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors.[6][10] For instance, derivatives have been developed as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer.[6] Screening 4,5-Dimethyl-1,3-thiazol-2-amine against a panel of kinases can uncover its potential as a targeted therapeutic agent.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

-

Materials:

-

Recombinant active kinase (e.g., c-Met)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ which measures ADP production)

-

384-well microplates

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Quantitative Data: c-Met Kinase Inhibitory Activity of Thiazole/Thiadiazole Carboxamide Derivatives

| Compound | c-Met IC50 (nM)[6] |

| Derivative 1 | 15 |

| Derivative 2 | 28 |

| Derivative 3 | 45 |

Conclusion

4,5-Dimethyl-1,3-thiazol-2-amine, as a representative of the 2-aminothiazole class, presents a promising starting point for the discovery of novel therapeutic agents. The screening strategies and experimental protocols detailed in this guide provide a robust framework for elucidating its biological activity profile. By systematically evaluating its potential as an anti-inflammatory, anticancer, and kinase inhibitory agent, researchers can effectively advance this compound through the early stages of the drug discovery pipeline. The provided quantitative data for related compounds serves as a valuable benchmark for these screening efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4,5-Dimethyl-1,3-thiazol-2-amine Derivatives and Analogs for Researchers and Drug Development Professionals

The 4,5-dimethyl-1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to its derivatives and analogs, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate comparative analysis and guide future research in this promising area of drug discovery.

Core Synthesis Strategies

The synthesis of 4,5-dimethyl-1,3-thiazol-2-amine and its derivatives predominantly relies on the well-established Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative. Modifications of this classical method, as well as other synthetic routes, have been developed to introduce a variety of substituents on the thiazole ring, leading to a broad chemical space for biological screening.

A general synthetic workflow for obtaining 4,5-dimethyl-1,3-thiazol-2-amine derivatives is outlined below.

Biological Activities and Quantitative Data

Derivatives of 4,5-dimethyl-1,3-thiazol-2-amine have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following tables summarize key quantitative data from various studies to allow for easy comparison.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the cytotoxic effects of these compounds.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Thiazole Analog 1 | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |

| Thiazole Analog 2 | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |

| HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | |

| Thiazole Analog 3 | A549 (Lung) | 0.452 | Doxorubicin | 0.460 |

| Fused Thiazolo[4,5-e]indazol-2-amine 7a | MCF-7 (Breast) | 15.5 ± 0.3 | Adriamycin | - |

| ME-180 (Cervical) | 11.6 ± 0.1 | Adriamycin | - | |

| Fused Thiazolo[4,5-e]indazol-2-amine 7d | HepG2 (Liver) | 10.4 ± 0.2 | Adriamycin | - |

| Fused Thiazolo[4,5-e]indazol-2-amine 7i | MCF-7 (Breast) | 11.5 ± 0.8 | Adriamycin | - |

| ME-180 (Cervical) | 11.5 ± 0.4 | Adriamycin | - | |

| HepG2 (Liver) | 12.4 ± 0.5 | Adriamycin | - |

Note: The specific structures of "Thiazole Analog 1, 2, and 3" are detailed in the cited literature and represent various substitution patterns on the core scaffold.[1][2][3]

Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) |

| 2,4-disubstituted-1,3-thiazole analog (nitro sub.) | B. subtilis | 3.92-4.01 |

| S. aureus | 3.39-4.11 | |

| E. coli | 3.59-4.23 | |

| Thiazole derivative 6 | P. mirabilis | 1000 |

| S. dysenteriae | 125 | |

| L. monocytogenes | 1000 | |

| Heteroaryl thiazole derivative 3 | Various Bacteria | 230-700 |

| Heteroaryl thiazole derivative 8 | Various Fungi | 80-230 |

Note: The MIC values can vary depending on the specific derivative and the microbial strain tested.[4][5][6]

Mechanism of Action: Induction of Apoptosis

Several studies suggest that the anticancer activity of certain 4,5-dimethyl-1,3-thiazol-2-amine derivatives is mediated through the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a key mechanism that can be triggered by cellular stress, such as that induced by cytotoxic compounds.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

General Procedure for Hantzsch Thiazole Synthesis

A mixture of an appropriate α-haloketone (1 mmol) and a substituted thiourea (1.2 mmol) in a suitable solvent such as ethanol or acetonitrile (10-20 mL) is refluxed for a period of 2-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to afford the desired 2-aminothiazole derivative.[7]

MTT Cytotoxicity Assay Protocol

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (containing the same concentration of DMSO as the highest concentration of the test compound) and a blank (medium only) are also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Antimicrobial Susceptibility Testing (Microdilution Method)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

-

Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

This guide provides a foundational understanding of the 4,5-dimethyl-1,3-thiazol-2-amine scaffold and its analogs. The presented data and protocols are intended to serve as a valuable resource for the design and execution of future studies aimed at developing novel therapeutic agents based on this versatile chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. cbijournal.com [cbijournal.com]

- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4,5-Dimethyl-1,3-thiazol-2-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5-dimethyl-1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, serving as a key building block in the design and synthesis of a diverse array of biologically active compounds. Its structural features allow for versatile modifications, leading to the development of potent inhibitors of various enzymes, particularly protein kinases implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the medicinal chemistry applications of 4,5-dimethyl-1,3-thiazol-2-amine and its derivatives. Detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, recognized for its ability to engage in key interactions with biological targets. The specific substitution pattern of 4,5-dimethyl-1,3-thiazol-2-amine offers a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity. This guide will delve into the synthetic strategies used to access this core and its derivatives, with a primary focus on its application in the discovery of kinase inhibitors for the treatment of cancer.

Physicochemical Properties of 4,5-Dimethyl-1,3-thiazol-2-amine

A foundational understanding of the physicochemical properties of the core molecule is essential for its application in drug design.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂S | [1] |

| Molecular Weight | 128.20 g/mol | [1] |

| Melting Point | 66-69 °C | |

| Boiling Point | 256.1 °C at 760 mmHg | |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine and Derivatives

The Hantzsch thiazole synthesis remains a widely employed and versatile method for the preparation of 2-aminothiazoles, including the 4,5-dimethyl substituted scaffold.

General Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine

The synthesis typically involves the cyclocondensation of an α-haloketone with a thiourea derivative. For 4,5-dimethyl-1,3-thiazol-2-amine, 3-chloro-2-butanone serves as the α-haloketone precursor.

Experimental Protocol: Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine

-

Step 1: Preparation of 3-Chloro-2-butanone: To a stirred solution of 2-butanone (0.6 mol) and 36% HCl (0.3 mol) containing copper chloride (0.06 mol) at 35 °C, 30% hydrogen peroxide (0.39 mol) is added dropwise over 15 minutes. The reaction mixture is then heated to reflux at 78 °C for 5 hours. After cooling to room temperature, the organic phase is separated, washed twice with saturated sodium carbonate solution, and dried over anhydrous sodium sulfate. The crude product is purified by distillation to collect the fraction at 137-140 °C, yielding 3-chloro-2-butanone.[1]

-

Step 2: Cyclocondensation: In a round-bottom flask, thiourea (47 mmol) is dissolved in 30 ml of ethanol with heating and stirring. To this solution, 3-chloro-2-butanone (47 mmol) is added, and the mixture is refluxed overnight. The ethanol is then removed under reduced pressure to yield a crude yellow solid. The solid is dissolved in dichloromethane and washed with saturated sodium carbonate solution. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to give 4,5-dimethyl-1,3-thiazol-2-amine as a yellow oil which solidifies upon standing.[1]

Synthesis of N-(4,5-Dimethylthiazol-2-yl)urea Derivatives

Urea derivatives of 2-aminothiazoles are a significant class of compounds with potent biological activities, particularly as kinase inhibitors.

Experimental Protocol: General Synthesis of N-(4,5-Dimethylthiazol-2-yl)urea Derivatives

-

To a solution of 4,5-dimethyl-1,3-thiazol-2-amine in an appropriate aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), an equimolar amount of the desired isocyanate is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired N-(4,5-dimethylthiazol-2-yl)urea derivative.

Medicinal Chemistry Applications: Kinase Inhibition

Derivatives of 4,5-dimethyl-1,3-thiazol-2-amine have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Targeting the BCR-ABL Kinase in Chronic Myeloid Leukemia (CML)

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). Dasatinib, a potent BCR-ABL inhibitor, features a 2-aminothiazole core, highlighting the importance of this scaffold in targeting this oncoprotein. Structurally related compounds incorporating the 4,5-dimethyl-1,3-thiazol-2-amine moiety have been investigated for their potential as anti-CML agents.

Quantitative Data: Cytotoxicity of 4-Methylthiazole-2-amine Derivatives against CML Cell Lines

While specific data for 4,5-dimethyl derivatives is limited in the public domain, studies on the closely related 4-methylthiazole-2-amine derivatives provide valuable insights into the potential of this scaffold.

| Compound | Cell Line | IC₅₀ (µM) |

| 3a | K562 | >50 |

| 3b | K562 | 2.5 ± 0.9 |

| 3c | K562 | 1.5 ± 0.3 |

| 6g | K562 | 3.5 ± 0.5 |

| 6h | K562 | 2.5 ± 0.4 |

| 6i | K562 | 2.0 ± 0.2 |

| 3a | U937 | >50 |

| 3b | U937 | 5.0 ± 1.2 |

| 3c | U937 | 4.5 ± 0.8 |

| 6g | U937 | 5.0 ± 0.9 |

| 6h | U937 | 4.5 ± 0.6 |

| 6i | U937 | 3.5 ± 0.4 |

Data adapted from a study on 4-methylthiazole-2-amine derivatives, which are structurally analogous to the 4,5-dimethyl core.[2][3]

Signaling Pathway: BCR-ABL and Downstream Effectors

The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/Akt pathways, leading to increased cell proliferation and survival.[4][5][6] Inhibition of BCR-ABL by small molecules blocks these downstream signals, inducing apoptosis in cancer cells.

Caption: BCR-ABL signaling pathway and the inhibitory action of a derivative.

Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for drug development. Thiazole derivatives have been identified as inhibitors of this pathway.

Signaling Pathway: PI3K/Akt/mTOR Cascade

Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt phosphorylates a range of downstream targets, including mTOR, leading to the promotion of cell growth and survival.

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by a thiazole derivative.

Biological Evaluation Protocols

Assessing the biological activity of newly synthesized compounds is a critical step in the drug discovery process. The following is a representative protocol for evaluating the cytotoxic effects of 4,5-dimethyl-1,3-thiazol-2-amine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cell lines (e.g., K562 for CML) are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well and incubated for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 4,5-dimethyl-1,3-thiazol-2-amine derivatives and incubated for a further 48-96 hours, depending on the cell line's doubling time.

-

MTT Addition: After the incubation period, the culture medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37 °C.[7]

-

Formazan Solubilization: The MTT solution is removed, and 60 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Workflow: Drug Discovery Process for Kinase Inhibitors

The following diagram illustrates a typical workflow for the discovery of kinase inhibitors based on the 4,5-dimethyl-1,3-thiazol-2-amine scaffold.

Caption: A generalized workflow for the discovery of kinase inhibitors.

Conclusion

4,5-Dimethyl-1,3-thiazol-2-amine represents a valuable and versatile scaffold in the field of medicinal chemistry. Its amenability to synthetic modification and its proven track record as a core component of potent kinase inhibitors underscore its importance in the ongoing quest for novel therapeutics, particularly in the realm of oncology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable molecular entity. Further exploration of structure-activity relationships and the elucidation of precise mechanisms of action for novel derivatives will undoubtedly pave the way for the development of next-generation targeted therapies.

References

- 1. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Dimethyl-1,3-thiazol-2-amine: Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethyl-1,3-thiazol-2-amine, a key heterocyclic compound. It details the historical context of its discovery, its synthesis, physicochemical properties, and its significance as a scaffold in drug development. While specific quantitative biological data for the parent compound is limited in publicly accessible literature, this guide summarizes the extensive research on its derivatives, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of a key signaling pathway and experimental workflows to facilitate a deeper understanding of its therapeutic promise.

Discovery and History